molecular formula C20H18FNO4 B11294233 3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Cat. No.: B11294233
M. Wt: 355.4 g/mol
InChI Key: FZAQDNHJRXPPCD-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a morpholinylmethyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the substituents step-by-step. The process may involve:

    Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the chromen-2-one core.

    Attachment of the Morpholinylmethyl Group: This step can be achieved through nucleophilic substitution reactions where a morpholine derivative reacts with a suitable leaving group on the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the chromen-2-one core.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Coupling: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of fluorophenyl and morpholinylmethyl groups on biological activity.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or enhanced stability.

    Chemical Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholinylmethyl group can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
  • 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
  • 3-(4-methylphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and improve the overall pharmacokinetic profile of the compound.

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one

InChI

InChI=1S/C20H18FNO4/c21-15-4-1-13(2-5-15)16-11-14-3-6-18(23)17(19(14)26-20(16)24)12-22-7-9-25-10-8-22/h1-6,11,23H,7-10,12H2

InChI Key

FZAQDNHJRXPPCD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)F)O

Origin of Product

United States

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